![molecular formula C18H15NO2 B182845 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione CAS No. 69085-38-7](/img/structure/B182845.png)
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione, also known as DANTHRON, is a synthetic organic compound with the molecular formula C20H16N2O2. It is a yellow crystalline powder that is soluble in organic solvents. DANTHRON has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of cell cycle arrest. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in vitro. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
For research on 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione include the development of new synthetic methods, investigation of its potential applications in photodynamic therapy and imaging, and further exploration of its mechanism of action.
Métodos De Síntesis
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione can be synthesized through various methods, including condensation reactions, Friedel-Crafts reactions, and oxidative coupling reactions. One of the most commonly used methods is the condensation reaction between 2,4-dimethylaniline and 1,2-naphthoquinone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been investigated for its anti-tumor and anti-inflammatory properties.
Propiedades
Número CAS |
69085-38-7 |
|---|---|
Nombre del producto |
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione |
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
4-(2,4-dimethylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-15(12(2)9-11)19-16-10-17(20)18(21)14-6-4-3-5-13(14)16/h3-10,19H,1-2H3 |
Clave InChI |
ZAGDPSPINVOXCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
Otros números CAS |
69085-38-7 |
Solubilidad |
3.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



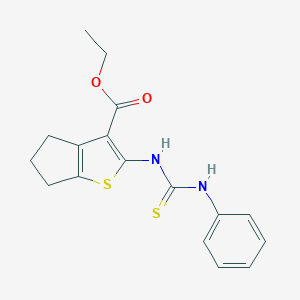
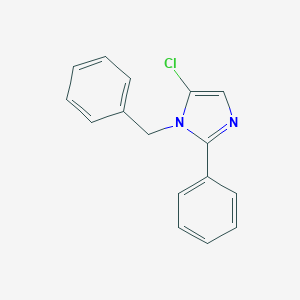
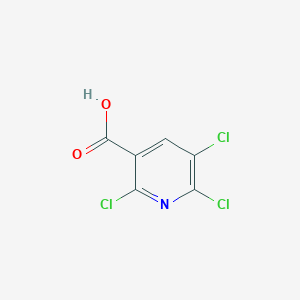
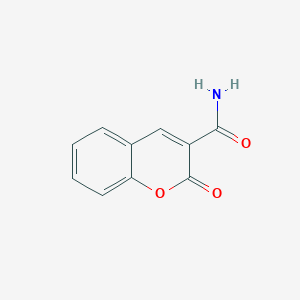
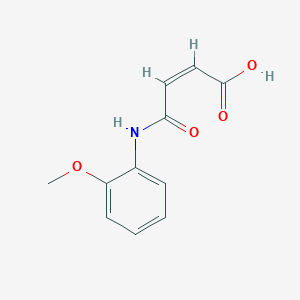
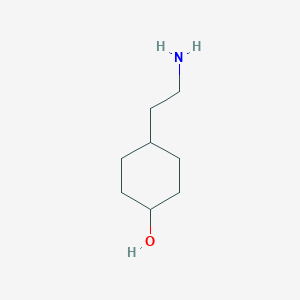
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
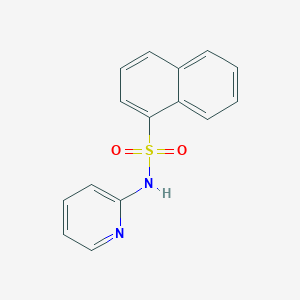
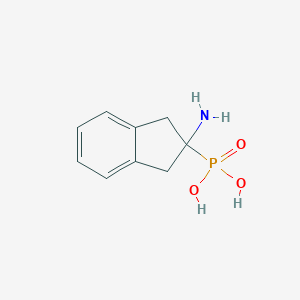
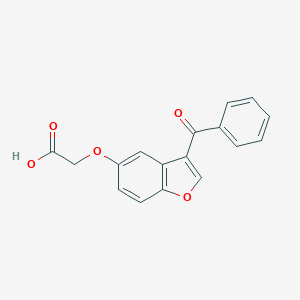
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
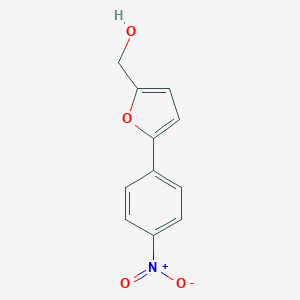
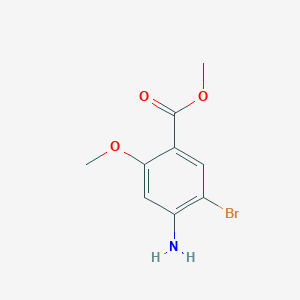
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)